molecular formula C12H7ClFNO B15067099 5-(2-Chloro-5-fluorophenyl)nicotinaldehyde CAS No. 1346692-31-6

5-(2-Chloro-5-fluorophenyl)nicotinaldehyde

Cat. No.: B15067099
CAS No.: 1346692-31-6
M. Wt: 235.64 g/mol
InChI Key: NWXJJTGTZGULGY-UHFFFAOYSA-N
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Description

5-(2-Chloro-5-fluorophenyl)nicotinaldehyde is a chemical compound with the molecular formula C12H7ClFNO and a molecular weight of 235.64 g/mol . It is also known by its synonym, 5-(2-Chloro-5-fluorophenyl)-3-pyridinecarboxaldehyde . This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which is attached to a nicotinaldehyde moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chloro-5-fluorophenyl)nicotinaldehyde typically involves the reaction of 2-chloro-5-fluorobenzaldehyde with nicotinic acid derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-chloro-5-fluorophenylboronic acid reacts with a nicotinic acid derivative in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloro-5-fluorophenyl)nicotinaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro or fluoro substituents.

Major Products

    Oxidation: 5-(2-Chloro-5-fluorophenyl)nicotinic acid.

    Reduction: 5-(2-Chloro-5-fluorophenyl)nicotinalcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2-Chloro-5-fluorophenyl)nicotinaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Chloro-5-fluorophenyl)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Chloro-5-fluorophenyl)nicotinaldehyde is unique due to the specific positioning of the chloro and fluoro substituents on the phenyl ring, which can influence its reactivity and interactions with other molecules. This compound’s structure allows for specific types of chemical reactions and applications that may not be possible with other similar compounds.

Properties

CAS No.

1346692-31-6

Molecular Formula

C12H7ClFNO

Molecular Weight

235.64 g/mol

IUPAC Name

5-(2-chloro-5-fluorophenyl)pyridine-3-carbaldehyde

InChI

InChI=1S/C12H7ClFNO/c13-12-2-1-10(14)4-11(12)9-3-8(7-16)5-15-6-9/h1-7H

InChI Key

NWXJJTGTZGULGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C2=CN=CC(=C2)C=O)Cl

Origin of Product

United States

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